Hydroxy ziprasidone-d8
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Overview
Description
Hydroxy ziprasidone-d8 is a deuterated derivative of hydroxy ziprasidone, an atypical antipsychotic agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ziprasidone. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound during metabolic studies without altering its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy ziprasidone-d8 involves the deuteration of hydroxy ziprasidone. The process typically includes the following steps:
Deuteration Reaction: Hydroxy ziprasidone is subjected to a deuteration reaction using deuterium gas (D2) or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium.
Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of hydroxy ziprasidone are deuterated using deuterium gas in high-pressure reactors.
Purification and Quality Control: The product is then purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: Hydroxy ziprasidone-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs of reduced ziprasidone.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions include deuterated analogs of oxidized, reduced, and substituted ziprasidone derivatives.
Scientific Research Applications
Hydroxy ziprasidone-d8 is widely used in scientific research, including:
Pharmacokinetic Studies: The compound is used to trace the metabolic pathways of ziprasidone in the body.
Metabolic Studies: It helps in understanding the metabolism and biotransformation of ziprasidone.
Drug Interaction Studies: this compound is used to study interactions with other drugs and their impact on ziprasidone metabolism.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Industrial Research: It is used in the development of new formulations and delivery systems for ziprasidone.
Mechanism of Action
Hydroxy ziprasidone-d8 exerts its effects by targeting specific neurotransmitter receptors in the brain. The primary molecular targets include:
Dopamine Receptors: It acts as an antagonist at dopamine D2 receptors, reducing dopamine activity.
Serotonin Receptors: It also antagonizes serotonin 5-HT2A receptors, modulating serotonin levels.
Other Receptors: this compound interacts with other receptors like 5-HT1A, 5-HT2C, and alpha-adrenergic receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
- Ziprasidone
- Deuterated risperidone
- Deuterated olanzapine
- Deuterated quetiapine
Properties
Molecular Formula |
C21H21ClN4O2S |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28)/i5D2,6D2,7D2,8D2 |
InChI Key |
IYNREZQRIITXHB-YEBVBAJPSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
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